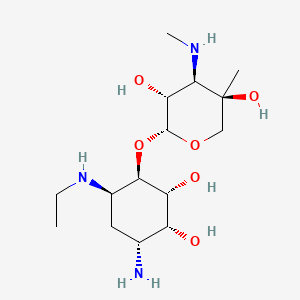
1-N-Ethylgaramine Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Ethylgaramine Sulfate is a chemical compound with the molecular formula C15H31N3O6·xH2SO4. It appears as a white to off-white crystalline solid and is soluble in water and ethanol . This compound is used as an intermediate in the synthesis of heterocyclic compounds .
Métodos De Preparación
The preparation of 1-N-Ethylgaramine Sulfate involves several steps:
Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is reacted with TMSOTf in dichloromethane to form an intermediate.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine in dichloromethane to form 1-N-ethylgaramine.
Reaction with Sulfuric Acid: Finally, 1-N-ethylgaramine is reacted with sulfuric acid to produce this compound.
Análisis De Reacciones Químicas
1-N-Ethylgaramine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-N-Ethylgaramine Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in various biological studies due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N-Ethylgaramine Sulfate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-N-Ethylgaramine Sulfate can be compared with other similar compounds such as:
Netilmicin: A related aminoglycoside antibiotic.
Ethylgaramine: A similar compound with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C15H31N3O6 |
|---|---|
Peso molecular |
349.42 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
Clave InChI |
NYPNSRUEPMFDBL-WRJVUQEZSA-N |
SMILES isomérico |
CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
SMILES canónico |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)



